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Abstract
Isoamyl angelate, a naturally occurring ester, is a significant contributor to the characteristic

aroma of Roman chamomile oil. Its complex olfactory profile, described as a blend of floral,

fruity, and herbaceous notes, makes it a molecule of interest in the fields of flavor and

fragrance chemistry, as well as in sensory science and drug development where understanding

chemosensory perception is crucial. This technical guide provides a comprehensive overview

of the olfactory properties of isoamyl angelate, including its detailed odor profile,

physicochemical characteristics, and proposed experimental protocols for its synthesis,

analytical quantification, and sensory evaluation. Furthermore, this guide illustrates the

fundamental signaling pathways involved in odor perception and the logical relationship

between the molecular structure of isoamyl angelate and its aromatic qualities.

Introduction
Isoamyl angelate, systematically named 3-methylbutyl (2Z)-2-methylbut-2-enoate, is an

organic ester that plays a key role in the aromatic bouquet of various natural products, most

notably Roman chamomile (Chamaemelum nobile) essential oil.[1] Its unique and pleasant

aroma, which is often described as warm-herbaceous, wine-like, ethereal, and fruity-fresh, has

led to its use in the flavor and fragrance industry.[2][3] Understanding the specific olfactory

properties of this molecule is essential for its effective application and for broader research into

structure-odor relationships and the mechanisms of chemosensory perception. This guide aims
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to consolidate the available technical information on isoamyl angelate and provide detailed

methodologies for its study.

Physicochemical Properties
A summary of the key physicochemical properties of isoamyl angelate is presented in Table 1.

These properties are essential for its handling, analysis, and understanding its behavior in

various matrices.

Property Value Reference(s)

Molecular Formula C₁₀H₁₈O₂ [4]

Molecular Weight 170.25 g/mol [4]

CAS Number 10482-55-0 [2]

Appearance
Colorless to almost colorless

clear liquid
[3]

Boiling Point 201 °C [3][5]

Density 0.89 g/cm³ [3]

Refractive Index 1.4370 - 1.4390 [3]

Solubility Insoluble in water [6]

Odor Profile

Floral, fruity, chamomile,

warm-herbaceous, wine-like,

ethereal, fresh

[2][3][6]

Olfactory Profile and Threshold
The odor of isoamyl angelate is multifaceted, with descriptors ranging from floral and fruity

(specifically chamomile) to warm-herbaceous, wine-like, and ethereal with fresh undertones.[2]

[3][6] This complexity makes it a valuable component in creating nuanced fragrance and flavor

profiles.

A critical parameter for characterizing the potency of an odorant is its olfactory detection

threshold, which is the minimum concentration detectable by the human sense of smell. To
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date, a specific, published olfactory detection threshold for isoamyl angelate in either air or

water has not been readily identified in the available scientific literature.

For the purpose of comparison, the olfactory detection threshold for a structurally similar ester,

isoamyl acetate, which is known for its distinct banana-like aroma, has been reported. The odor

threshold for isoamyl acetate in water is approximately 2 parts per billion (ppb).[7] It is

important to note that this value is for a different, albeit related, compound and should be used

with caution as a proxy for the potency of isoamyl angelate.

Experimental Protocols
Synthesis of Isoamyl Angelate via Fischer Esterification
The following protocol describes a general method for the synthesis of isoamyl angelate
based on the well-established Fischer esterification reaction, adapted from procedures for

similar esters like isoamyl acetate.[8][9][10][11][12][13]

Materials:

Isoamyl alcohol (3-methyl-1-butanol)

Angelic acid ((2Z)-2-methyl-2-butenoic acid)

Concentrated sulfuric acid (catalyst)

Anhydrous sodium sulfate

5% Sodium bicarbonate solution

Diethyl ether (or other suitable extraction solvent)

Saturated sodium chloride solution (brine)

Apparatus:

Round-bottom flask

Reflux condenser
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Heating mantle with a magnetic stirrer

Separatory funnel

Distillation apparatus

Standard laboratory glassware

Procedure:

Reaction Setup: In a round-bottom flask, combine a molar excess of isoamyl alcohol with

angelic acid. A typical molar ratio would be 2:1 or 3:1 of alcohol to acid to drive the

equilibrium towards the product.

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (approximately

1-2% of the total volume of reactants) to the flask while stirring.

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating

mantle. Maintain the reflux for 2-3 hours to allow the reaction to proceed to equilibrium. The

reaction should be monitored by thin-layer chromatography (TLC) to assess its completion.

Work-up: After cooling the reaction mixture to room temperature, transfer it to a separatory

funnel.

Extraction: Add an equal volume of deionized water and extract the product into an organic

solvent like diethyl ether.

Washing: Wash the organic layer sequentially with:

5% sodium bicarbonate solution to neutralize any unreacted acid (caution: CO₂ evolution).

Saturated sodium chloride solution (brine) to remove any remaining water-soluble

impurities.

Drying: Dry the organic layer over anhydrous sodium sulfate.

Solvent Removal: Remove the solvent by rotary evaporation.
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Purification: Purify the crude isoamyl angelate by fractional distillation under reduced

pressure to obtain the final product.

Gas Chromatography-Mass Spectrometry (GC-MS)
Analysis
This protocol provides a general framework for the quantitative analysis of isoamyl angelate in

a sample matrix, such as an essential oil or a beverage, based on standard methods for flavor

ester analysis.[1][4][5][14]

Instrumentation:

Gas chromatograph coupled with a mass spectrometer (GC-MS)

Capillary column suitable for flavor analysis (e.g., DB-5ms, HP-INNOWax)

Sample Preparation:

Liquid Samples (e.g., beverages): Perform a liquid-liquid extraction with a suitable solvent

(e.g., dichloromethane or a mixture of pentane and diethyl ether). Alternatively, headspace

solid-phase microextraction (HS-SPME) can be used for volatile analysis.[1]

Essential Oils: Dilute the essential oil in a suitable solvent (e.g., ethanol or hexane) to an

appropriate concentration for GC-MS analysis.

GC-MS Parameters (Example):

Injector Temperature: 250 °C

Injection Mode: Splitless or split (e.g., 20:1 ratio)

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

Oven Temperature Program:

Initial temperature: 40 °C, hold for 2 minutes

Ramp: 5 °C/min to 240 °C
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Hold: 5 minutes at 240 °C

MS Transfer Line Temperature: 280 °C

Ion Source Temperature: 230 °C

Ionization Mode: Electron Ionization (EI) at 70 eV

Scan Range: m/z 40-400

Data Analysis:

Identify isoamyl angelate by comparing its mass spectrum and retention time with that of a

pure standard.

Quantify the concentration of isoamyl angelate using an internal standard method.

Sensory Evaluation by Quantitative Descriptive Analysis
(QDA)
The following protocol outlines a Quantitative Descriptive Analysis (QDA) to characterize the

olfactory profile of isoamyl angelate.[12][13][15][16][17]

Panel Selection and Training:

Select 8-12 panelists based on their sensory acuity, ability to articulate perceptions, and

availability.

Conduct training sessions to familiarize panelists with the QDA methodology and to develop

a consensus vocabulary for describing the aroma of isoamyl angelate. Reference standards

for various fruity, floral, and herbaceous notes should be provided.

Sample Preparation and Presentation:

Prepare a series of dilutions of isoamyl angelate in an odorless solvent (e.g., mineral oil or

propylene glycol) at concentrations above its detection threshold.

Present the samples in coded, capped glass vials or on unscented smelling strips.
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Samples should be presented in a randomized order to each panelist.

Evaluation Procedure:

Panelists evaluate the aroma of each sample and rate the intensity of each descriptor on a

line scale (e.g., a 15-cm line scale anchored with "low" and "high").

Developed descriptors for isoamyl angelate may include:

Fruity: (e.g., apple, pear, tropical fruit)

Floral: (e.g., chamomile, rose)

Herbaceous: (e.g., green, hay-like)

Winy/Ethereal:

Sweet:

Panelists should cleanse their palate with water and wait for a specified time between

samples to avoid olfactory fatigue.

Data Analysis:

Convert the line scale ratings to numerical data.

Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to

determine significant differences in attribute intensities across different concentrations.

Generate a sensory profile (spider web plot) to visualize the aroma characteristics of

isoamyl angelate.

Signaling Pathways and Structure-Odor
Relationship
Olfactory Signal Transduction Pathway
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The perception of odorants like isoamyl angelate begins with their interaction with olfactory

receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. These

receptors are G-protein coupled receptors (GPCRs). The binding of an odorant molecule

initiates a signal transduction cascade, as depicted in the following diagram.

Isoamyl Angelate
(Odorant)

Olfactory Receptor
(GPCR)

1. Binding
G-protein (Golf)2. Activation

Adenylyl Cyclase

3. Activation

cAMP
4. ATP to cAMP

Cyclic Nucleotide-Gated
(CNG) Ion Channel 6. Influx

Ca²⁺-activated
Cl⁻ Channel

8. Efflux

ATP

5. Opens Channel

7. Opens Channel

9. Depolarization &
Action Potential to Brain

Click to download full resolution via product page

Caption: Olfactory signal transduction cascade initiated by an odorant.

This cascade results in the depolarization of the olfactory sensory neuron and the generation of

an action potential, which is transmitted to the olfactory bulb in the brain for further processing.

Experimental Workflow for Olfactory Analysis
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A typical experimental workflow for the comprehensive olfactory analysis of a compound like

isoamyl angelate involves several key stages, from sample preparation to data interpretation.

Synthesis & Purification

Instrumental Analysis Sensory Evaluation

Fischer Esterification

Fractional Distillation

Sample Preparation
(Extraction/Dilution)

Quantitative Descriptive
Analysis (QDA)GC-MS Analysis

Data Processing &
Quantification

Interpretation &
Reporting

Panel Selection & Training

Statistical Analysis

Click to download full resolution via product page

Caption: Workflow for olfactory analysis of isoamyl angelate.

Structure-Odor Relationship
The olfactory perception of isoamyl angelate is directly linked to its molecular structure. The

presence of the ester functional group is primarily responsible for its characteristic fruity and
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sweet notes. The overall size and shape of the molecule, as well as the specific arrangement of

its atoms, determine its interaction with olfactory receptors.

Molecular Structure of Isoamyl Angelate

Olfactory Perception

Ester Functional Group
(-COO-)

Fruity NotesSweetness

Isoamyl Group
(Branched Alkyl Chain)

Angelic Acid Moiety
(Unsaturated Acyl Group)

Floral (Chamomile) Notes Herbaceous/Green Notes

Click to download full resolution via product page

Caption: Relationship between chemical structure and odor perception.

The isoamyl (3-methylbutyl) portion of the ester contributes to the fruity character, while the

angelic acid moiety, with its double bond, is likely responsible for the more complex floral and

herbaceous nuances.

Conclusion
Isoamyl angelate is a valuable aroma compound with a complex and desirable olfactory

profile. This technical guide has provided a detailed overview of its known properties and has

outlined comprehensive experimental protocols for its synthesis, analysis, and sensory

characterization. The provided diagrams illustrate the fundamental biological and experimental

processes related to its perception. While a specific olfactory threshold for isoamyl angelate
remains to be determined, the information and methodologies presented here offer a solid

foundation for researchers, scientists, and drug development professionals to further

investigate this intriguing molecule and its role in chemosensory science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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